Home > Products > Screening Compounds P122396 > Trabectedine Impurity E
Trabectedine Impurity E -

Trabectedine Impurity E

Catalog Number: EVT-13576393
CAS Number:
Molecular Formula: C39H41N3O11S
Molecular Weight: 759.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trabectedine Impurity E is a chemical compound related to Trabectedin, which is a marine-derived anti-neoplastic drug used primarily in the treatment of advanced soft tissue sarcoma and ovarian cancer. Trabectedin was originally isolated from the Caribbean tunicate Ecteinascidia turbinata and has been modified for enhanced therapeutic efficacy. Trabectedine Impurity E is one of the impurities that can arise during the synthesis or degradation of Trabectedin, and its study is crucial for understanding the drug's stability and biological activity .

Source

Trabectedin was first discovered in the 1980s and has since been developed into a pharmaceutical agent. The initial source of Trabectedin is the marine tunicate Ecteinascidia turbinata, which produces this compound as a natural defense mechanism. The compound is now synthesized chemically to ensure a consistent supply for medical use .

Classification

Trabectedine Impurity E falls under the category of antineoplastic agents, specifically classified as an alkylating agent. It acts by binding to DNA, disrupting cellular processes that lead to cancer cell proliferation . Its molecular formula is C39H41N3O11SC_{39}H_{41}N_{3}O_{11}S, with a molecular weight of approximately 759.821 g/mol .

Synthesis Analysis

Methods

The synthesis of Trabectedine and its impurities involves multiple complex chemical reactions. The preparation of Trabectedine Impurity E typically includes several steps, such as reduction, protection, deprotection, oxidation, and cyclization. For instance, one method involves dissolving a precursor compound in an organic solvent, followed by the addition of a reducing agent like lithium borohydride under controlled conditions .

Technical Details

The synthesis process can be summarized as follows:

  1. Reduction: A precursor compound is reduced using lithium borohydride.
  2. Protection/Deprotection: Functional groups are protected during certain reaction steps to prevent unwanted reactions.
  3. Cyclization: The structure undergoes cyclization to form the desired ring structures characteristic of Trabectedine.
  4. Purification: The final product is purified through techniques such as column chromatography to isolate Trabectedine Impurity E from other by-products .
Molecular Structure Analysis

Structure

Trabectedine Impurity E has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. Its structural features include a pentacyclic framework typical of tetrahydroisoquinoline alkaloids .

Data

  • Molecular Formula: C39H41N3O11SC_{39}H_{41}N_{3}O_{11}S
  • Molecular Weight: 759.821 g/mol
  • CAS Number: 1376626-08-2
  • Solubility: Low solubility in water (0.01 mg/mL) but higher in acidic solutions (up to 1.1 mg/mL) .
Chemical Reactions Analysis

Reactions

Trabectedine Impurity E can undergo various chemical reactions similar to those of its parent compound, including:

  • Oxidation: Addition of oxygen or removal of hydrogen, using reagents like hydrogen peroxide.
  • Reduction: Addition of hydrogen or removal of oxygen with reagents such as lithium aluminum hydride.
  • Substitution: Replacement of atoms or groups within the molecule using halogens or nucleophiles .

Technical Details

The specific conditions under which these reactions occur can significantly affect the yield and purity of Trabectedine Impurity E. Reaction conditions such as temperature, solvent choice, and reaction time must be optimized for effective synthesis .

Mechanism of Action

Trabectedine Impurity E's mechanism of action is closely related to that of Trabectedin itself. It binds to the minor groove of DNA, forming covalent bonds with specific guanine residues. This interaction disrupts normal cellular processes such as replication and transcription, ultimately leading to apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as an off-white solid.
  • Melting Point: Not explicitly stated but inferred to be stable under standard laboratory conditions.

Chemical Properties

  • pKa Values: 3, 4.5, 7, and 10.5 indicating its behavior in different pH environments.
  • Partition Coefficient: Estimated log P value of 1.4 suggests it prefers organic solvents over water .
Applications

Trabectedine Impurity E is primarily studied in relation to its parent compound for several scientific purposes:

  • Stability Studies: Understanding how impurities affect the stability and efficacy of Trabectedin.
  • Synthetic Pathway Analysis: Investigating how impurities are formed during synthesis can provide insights into optimizing production methods.
  • Biological Activity Research: Exploring how impurities may influence the pharmacological properties or toxicity profiles associated with Trabectedin treatments .
Introduction to Trabectedin Impurity E in Pharmaceutical Research

Trabectedin (Yondelis®) is a tetrahydroisoquinoline alkaloid antineoplastic agent derived from the marine tunicate Ecteinascidia turbinata. Its complex structure features three fused tetrahydroisoquinoline rings and seven chiral centers, making its synthesis susceptible to multiple impurities. Impurity E (designated as ET-745 in analytical contexts) emerges as a critical degradation product and process-related impurity requiring rigorous control during manufacturing. The International Council for Harmonisation (ICH) Q3A/B guidelines classify such impurities based on origin and risk thresholds, with Impurity E falling under "identified degradation products" requiring structural characterization and monitoring at levels ≥0.1% [3] [6].

Table 1: Classification of Pharmaceutical Impurities According to ICH Guidelines

CategoryOriginExamples in Trabectedin
Organic ImpuritiesSynthesis intermediates, by-productsSafracin B derivatives
Degradation ProductsChemical decompositionImpurity E (ET-745)
Inorganic ImpuritiesCatalysts, heavy metalsResidual palladium
Residual SolventsManufacturing processClass 2 solvents (e.g., acetonitrile)

Definition and Classification of Impurities in Antineoplastic Agents

Pharmaceutical impurities are classified as "any component of the drug substance that is not the chemical entity defined as the active ingredient" [3]. For antineoplastic agents like trabectedin, impurities are categorized as:

  • Process-related impurities: Arising from starting materials (e.g., Safracin B), intermediates, or reagents.
  • Degradation products: Formed via hydrolysis, oxidation, or photolysis during storage. Impurity E (C~39~H~43~N~3~O~10~S, MW 745.84 g/mol) results from oxidative dealkylation or demethylation of trabectedin’s methoxy groups [4] [8].
  • Interaction products: Generated between drug-excipient complexes.

ICH Q3A mandates qualification thresholds (0.15% for maximum daily dose ≤2g), necessitating structural elucidation and toxicological assessment for impurities exceeding these limits [3] [6].

Role of Impurity Profiling in Trabectedin Formulation Development

Impurity profiling ensures drug safety and efficacy through:

  • Analytical method development: High-Resolution Liquid Chromatography (HPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF/MS) enables separation and identification of Impurity E at trace levels (detection limit: 0.05%) [3] [8].
  • Stability-indicating methods: Forced degradation studies (acid/alkali hydrolysis, thermal stress, photolysis) quantify Impurity E formation kinetics. Trabectedin shows highest susceptibility to oxidative degradation at C21 position, accelerating Impurity E generation [6] [8].
  • Specification setting: Pharmacopeial standards (USP/EP) require setting acceptance criteria for Impurity E ≤0.15% in final drug substance [4].

Table 2: Analytical Techniques for Trabectedin Impurity Profiling

TechniqueApplicationDetection Limit for Impurity E
HPLC-DADQuantification0.1% relative to trabectedin
LC-MS/MSStructural characterization0.05%
NMR SpectroscopyStereochemical confirmationNot applicable (requires isolation)
Chiral HPLCEnantiomeric purity assessment0.05%

Historical Context of Impurity E Identification in Trabectedin Synthesis

The discovery timeline reflects evolving analytical capabilities:

  • 1984: Structural elucidation of trabectedin by Rinehart identified core ecteinascidin analogs but not minor impurities [5].
  • 1996: Corey’s total synthesis revealed instability of the carbinolamine moiety, hinting at potential degradation pathways [5] [9].
  • 2007: Semisynthetic production from Safracin B (bacterial fermentation product) exposed novel impurities, including ET-745, traced to incomplete oxidation during final steps [2] [5].
  • 2010s: Pharmacopeial monographs incorporated ET-745 as "Impurity E" after lot-to-lot variability studies showed correlations between Safracin B purity and Impurity E levels [4] [8].

Structural differentiation from trabectedin includes:

  • Molecular weight reduction by 16 Da (loss of O-CH~3~ group).
  • Altered UV-Vis absorption at 280 nm due to disrupted chromophore.
  • Distinctive MS/MS fragments at m/z 712.3 [M+H-34]+ indicating sulfhydryl rearrangement [8] [10].

Properties

Product Name

Trabectedine Impurity E

IUPAC Name

[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-12,27-dioxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

Molecular Formula

C39H41N3O11S

Molecular Weight

759.8 g/mol

InChI

InChI=1S/C39H41N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36,40,44-45H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,39+/m0/s1

InChI Key

HURGLJIPFDYHTH-YAJOLDMGSA-N

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(=O)C(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C(=O)[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.